2-(3-Methoxybenzyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10-11H,9H2,1H3 |
InChI Key |
RMKPFESNXCOONA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methoxybenzyl Benzaldehyde
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of 2-(3-methoxybenzyl)benzaldehyde reveals that the most logical disconnection is the sp2-sp3 carbon-carbon bond between the benzaldehyde (B42025) ring and the benzylic methylene (B1212753) group. This approach simplifies the molecule into two primary building blocks: a synthon for the 2-formylphenyl group and a synthon for the 3-methoxybenzyl group. This leads to the identification of precursors such as 2-halobenzaldehydes and 3-methoxybenzyl halides, which can be connected using modern cross-coupling reactions.
Synthesis of 3-Methoxybenzyl Halide Precursors
3-Methoxybenzyl halides, particularly the bromide and chloride, are crucial electrophilic partners in many synthetic strategies.
From 3-Methoxybenzyl Alcohol: A common and effective method for preparing 3-methoxybenzyl chloride is the chlorination of 3-methoxybenzyl alcohol using thionyl chloride (SOCl₂). guidechem.com Similarly, 3-methoxybenzyl bromide can be synthesized from the corresponding alcohol. These reactions typically proceed with high efficiency.
From 3-Methoxybenzaldehyde (B106831): An alternative route involves the reduction of 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol, which is then halogenated. google.com Common reducing agents for this initial step include potassium borohydride (B1222165) or hydrogenation with a catalyst like Raney nickel. google.comgoogle.com
From 3-Hydroxybenzaldehyde (B18108): A multi-step synthesis can also start from 3-hydroxybenzaldehyde. The first step is the methylation of the hydroxyl group, often using dimethyl sulfate, to yield 3-methoxybenzaldehyde. google.com This intermediate is then reduced and halogenated as described above.
| Starting Material | Reagent(s) | Product |
| 3-Methoxybenzyl alcohol | Thionyl chloride (SOCl₂) | 3-Methoxybenzyl chloride |
| 3-Methoxybenzaldehyde | 1. Potassium borohydride 2. Thionyl chloride | 3-Methoxybenzyl chloride |
| 3-Hydroxybenzaldehyde | 1. Dimethyl sulfate 2. Reducing agent 3. Halogenating agent | 3-Methoxybenzyl halide |
Synthesis of 2-Halobenzaldehyde or Related Precursors
2-Halobenzaldehydes, such as 2-bromobenzaldehyde or 2-iodobenzaldehyde, serve as the electrophilic aryl component in cross-coupling reactions. These compounds are widely commercially available. However, synthetic preparations are also well-established. For instance, they can be prepared from corresponding halotoluenes through oxidation or via Sandmeyer reaction from 2-aminobenzaldehyde. The aldehyde group is generally stable under various reaction conditions, making these precursors versatile. acs.org
Alternative Benzaldehyde Synthon Preparations
Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Linkage
The central challenge in synthesizing this compound is the formation of the bond connecting the two aromatic rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.
Cross-Coupling Reactions for Aryl-Benzyl Connection
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. nih.govnih.gov In the context of synthesizing the target molecule, this would typically involve the palladium-catalyzed coupling of a 2-formylphenylboronic acid or its ester with 3-methoxybenzyl halide. nih.gov Alternatively, a benzylboronic acid derivative can be coupled with a 2-halobenzaldehyde. nih.gov The reaction is known for its high functional group tolerance and generally mild conditions. nih.govnih.gov
Negishi Coupling: The Negishi coupling reaction provides another powerful route by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgopenochem.org To synthesize this compound, one would typically prepare a 3-methoxybenzylzinc halide (from the corresponding 3-methoxybenzyl halide and zinc metal) and couple it with a 2-halobenzaldehyde. nih.govresearchgate.net Cobalt-based catalysts have also emerged as a cost-effective alternative to palladium for Negishi-type couplings of benzylzinc bromides with aryl halides. nih.govresearchgate.netnih.gov
| Reaction Name | Aryl Component | Benzyl (B1604629) Component | Catalyst System (Typical) |
| Suzuki-Miyaura | 2-Formylphenylboronic acid | 3-Methoxybenzyl bromide | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) |
| Negishi | 2-Bromobenzaldehyde | 3-Methoxybenzylzinc bromide | Pd or Ni catalyst (e.g., Ni(PPh₃)₄, CoBr₂) |
Friedel-Crafts Alkylation: A classic method for forming aryl-benzyl bonds is the Friedel-Crafts alkylation. organic-chemistry.org This reaction involves the electrophilic substitution of an aromatic ring with an alkyl halide or alcohol using a strong Lewis acid catalyst. organic-chemistry.orgresearchgate.net For the target molecule, this could involve the reaction of a benzaldehyde derivative with 3-methoxybenzyl chloride in the presence of a catalyst like iron(III) triflate. rsc.org However, controlling regioselectivity and preventing polyalkylation can be challenging with this method. organic-chemistry.org
Aldol Condensation Variants and Related Carbonyl Additions
While not a direct method for forming the final sp2-sp3 linkage, reactions involving carbonyl chemistry can be part of a multi-step sequence. An aldol-type condensation between 3-methoxybenzaldehyde and an ortho-tolualdehyde derivative could form a stilbene-like intermediate. Subsequent reduction of the double bond would yield the desired diarylmethane skeleton. However, this route is less direct and often less efficient than cross-coupling strategies. Base-catalyzed condensations, for instance between a benzaldehyde and an acetophenone, are common in the synthesis of chalcones and illustrate the reactivity of these carbonyl precursors. researchgate.net
Wittig-Horner and Wittig Reactions for Olefinic Intermediates with Subsequent Hydrogenation
A versatile and widely employed method for the synthesis of the this compound core structure involves the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form a stilbene-like intermediate, which is subsequently reduced to the desired diarylmethane skeleton. This two-step sequence allows for the convergent assembly of the molecule from two smaller fragments.
The initial olefination reaction joins a phosphorus ylide or a phosphonate carbanion with a carbonyl compound. For the synthesis of a precursor to this compound, this typically involves the reaction of a substituted benzylphosphonium salt or benzylphosphonate with a substituted benzaldehyde. For instance, (3-methoxybenzyl)triphenylphosphonium bromide can be reacted with 2-formylbenzylphosphonate under basic conditions to yield a stilbene derivative.
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, often provides superior yields and stereoselectivity, favoring the formation of the (E)-alkene alfa-chemistry.comorganic-chemistry.org. This reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide wikipedia.org. The water-soluble nature of the phosphate byproduct in the HWE reaction simplifies the purification process alfa-chemistry.com.
The general reaction scheme is as follows:
Step 1: Olefination (Wittig or Horner-Wadsworth-Emmons Reaction)
Wittig Reaction: (3-Methoxybenzyl)triphenylphosphonium salt + 2-Formylbenzaldehyde → 2-(3-Methoxystyryl)benzaldehyde + Triphenylphosphine oxide
Horner-Wadsworth-Emmons Reaction: Diethyl (3-methoxybenzyl)phosphonate + 2-Formylbenzaldehyde → 2-(3-Methoxystyryl)benzaldehyde + Diethyl phosphate
The choice of base and solvent is crucial for the success of these reactions. Strong bases such as n-butyllithium, sodium hydride, or potassium tert-butoxide are commonly used to generate the ylide or phosphonate carbanion wikipedia.orgchegg.com. The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) gctlc.org. Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems, which can enhance reaction rates and simplify the workup procedure chegg.comquizlet.com.
Step 2: Hydrogenation
The resulting stilbene intermediate, 2-(3-methoxystyryl)benzaldehyde, is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. This step selectively saturates the olefinic bond without affecting the aromatic rings or the aldehyde functionality under controlled conditions.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel nih.govasianpubs.org. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate researchgate.net.
| Reactant 1 | Reactant 2 | Reaction Type | Product (Intermediate) | Typical Yield (Olefination) | Catalyst (Hydrogenation) | Final Product | Typical Yield (Hydrogenation) |
| (3-Methoxybenzyl)triphenylphosphonium bromide | 2-Formylbenzaldehyde | Wittig | 2-(3-Methoxystyryl)benzaldehyde | 70-85% | 10% Pd/C | This compound | >95% |
| Diethyl (3-methoxybenzyl)phosphonate | 2-Formylbenzaldehyde | HWE | 2-(3-Methoxystyryl)benzaldehyde | 80-95% | PtO2 | This compound | >95% |
Directed Ortho-Metallation Approaches in Synthesis
Directed ortho-metallation (DoM) provides a powerful and regioselective strategy for the functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position wikipedia.orguwindsor.ca. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.
The methoxy (B1213986) group is an effective DMG, capable of directing the lithiation of an aromatic ring to the ortho position wikipedia.org. This strategy can be envisioned for the synthesis of this compound by coupling two appropriately functionalized aromatic precursors.
One potential DoM approach would involve the ortho-lithiation of a protected benzaldehyde derivative, followed by reaction with a 3-methoxybenzyl halide. For example, benzaldehyde can be protected as its dimethyl acetal, which can then undergo directed ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) cornell.edu. The resulting ortho-lithiated species can then be reacted with 3-methoxybenzyl bromide to form the desired carbon-carbon bond. Subsequent deprotection of the acetal would yield this compound.
Alternatively, a DoM strategy could be employed on the 3-methoxybenzyl fragment. For instance, lithiation of 1-(bromomethyl)-3-methoxybenzene at the benzylic position followed by reaction with a suitable 2-substituted benzaldehyde derivative could also lead to the target molecule. However, careful control of reaction conditions is necessary to avoid side reactions.
The general scheme for a DoM approach is as follows:
Protection of the aldehyde group (e.g., as an acetal).
Directed ortho-lithiation of the protected benzaldehyde.
Reaction of the aryllithium intermediate with 3-methoxybenzyl bromide.
Deprotection of the acetal to reveal the aldehyde functionality.
| Directing Group | Organolithium Reagent | Electrophile | Intermediate | Deprotection | Final Product |
| Aldehyde (as acetal) | n-BuLi/TMEDA | 3-Methoxybenzyl bromide | This compound dimethyl acetal | Acidic workup | This compound |
| Methoxy | sec-BuLi | 2-Bromobenzaldehyde (followed by metal-halogen exchange and formylation) | 2-(3-Methoxybenzyl)bromobenzene | - | This compound |
Functional Group Transformations and Interconversions
The synthesis of this compound often involves the strategic introduction and manipulation of its key functional groups: the aldehyde and the methoxy group.
Aldehyde Group Introduction and Manipulation
The introduction of the aldehyde group at the desired position on the diarylmethane scaffold is a critical step in many synthetic routes.
Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for the formylation of electron-rich aromatic rings organic-chemistry.orgchemistrysteps.comwikipedia.orgcambridge.org. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) organic-chemistry.orgiaamonline.org. If the diarylmethane precursor, 1-benzyl-3-methoxybenzene, is sufficiently activated, it can undergo formylation, although regioselectivity can be an issue. The formyl group will preferentially add to the positions most activated by the methoxy and benzyl groups.
Oxidation of a Primary Alcohol: A common and reliable method for introducing an aldehyde is through the oxidation of the corresponding primary alcohol, (2-(3-methoxybenzyl)phenyl)methanol. Several mild and selective oxidizing agents are available for this transformation to avoid over-oxidation to the carboxylic acid.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine wikipedia.orgorganic-chemistry.orgalfa-chemistry.com. It is known for its mild conditions and tolerance of a wide range of functional groups wikipedia.org.
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes under neutral conditions at room temperature wikipedia.orgorganic-chemistry.orgresearchgate.netorgsyn.org. The reaction is typically fast and high-yielding, with a simple workup procedure organic-chemistry.org.
| Precursor | Reagent/Reaction | Product | Typical Yield |
| 1-Benzyl-3-methoxybenzene | Vilsmeier-Haack (DMF/POCl3) | This compound | Moderate (regioisomers possible) |
| (2-(3-Methoxybenzyl)phenyl)methanol | Swern Oxidation | This compound | 85-95% |
| (2-(3-Methoxybenzyl)phenyl)methanol | Dess-Martin Periodinane | This compound | 90-98% |
Methoxy Group Installation and Stability
The methoxy group is a key feature of the target molecule and is typically introduced early in the synthetic sequence as part of one of the starting materials, such as 3-methoxybenzaldehyde or 3-methoxybenzyl bromide. The stability of the methoxy group is generally high under a variety of reaction conditions. However, in the context of directed ortho-metallation where strong organolithium bases are used, the ether linkage can potentially be cleaved. The stability of the methoxy group during ortho-lithiation is dependent on the reaction conditions, including the choice of base and temperature researchgate.netunblog.fr. Generally, at the low temperatures typically employed for DoM reactions (-78 °C), the methoxy group is stable and functions effectively as a directing group uwindsor.ca.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and reaction times.
For the Wittig and Horner-Wadsworth-Emmons reactions , several parameters can be fine-tuned:
Base: The choice and stoichiometry of the base can significantly impact the efficiency of ylide or phosphonate carbanion formation. For stabilized ylides, weaker bases like potassium carbonate can be effective, while non-stabilized ylides often require stronger bases like n-butyllithium uliege.be.
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and stereoselectivity. Aprotic polar solvents like THF and DMF are common choices gctlc.org.
Temperature: While many Wittig reactions are run at room temperature or below, some may benefit from elevated temperatures to drive the reaction to completion udel.edu.
Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst can significantly accelerate the reaction by facilitating the transport of the anionic species between the aqueous and organic phases chegg.comquizlet.com.
For directed ortho-metallation , optimization involves:
Organolithium Reagent: The choice between n-BuLi, sec-BuLi, or tert-BuLi can affect the regioselectivity and efficiency of the lithiation.
Temperature: Maintaining a low temperature (typically -78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediates uwindsor.ca.
Additive: The use of a chelating agent like TMEDA can enhance the rate and regioselectivity of the lithiation by breaking down organolithium aggregates and coordinating with the lithium cation.
| Reaction | Parameter to Optimize | Effect on Reaction |
| Wittig/HWE | Base Strength | Affects rate and completeness of ylide formation. |
| Wittig/HWE | Solvent Polarity | Influences reaction rate and stereoselectivity. |
| Wittig/HWE | Temperature | Can be adjusted to control reaction rate and minimize side reactions. |
| DoM | Organolithium Reagent | Impacts regioselectivity and reaction rate. |
| DoM | Temperature | Crucial for the stability of the aryllithium intermediate. |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product rsc.org. The Wittig reaction, for example, has a notoriously poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct rsc.org. The Horner-Wadsworth-Emmons reaction offers a slight improvement as the phosphate byproduct has a lower molecular weight. Strategies to improve the atom economy of Wittig-type reactions include the development of catalytic versions of the reaction researchgate.net.
Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. For instance, solvent-free Wittig reactions have been developed, where the reaction is carried out by grinding the solid reactants together, sometimes with a mild base gctlc.orgudel.edubeyondbenign.orgwvu.eduwvu.edu. This approach eliminates the need for volatile organic solvents, reducing waste and environmental impact gctlc.org.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In the hydrogenation step following the Wittig reaction, the use of a recyclable heterogeneous catalyst like Pd/C is a good example of green chemistry. Efforts to develop catalytic Wittig reactions aim to reduce the amount of phosphine waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of solvent-free Wittig reactions that can be performed at room temperature is an example of this principle in practice wvu.edu.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Preferential use of HWE over Wittig; development of catalytic Wittig reactions. | Reduced generation of high molecular weight waste. |
| Safer Solvents | Use of solvent-free conditions for the Wittig reaction. | Elimination of hazardous organic solvents. |
| Catalysis | Use of heterogeneous catalysts for hydrogenation; research into catalytic Wittig reactions. | Reduced waste, potential for catalyst recycling. |
| Energy Efficiency | Performing reactions at ambient temperature (e.g., solvent-free Wittig). | Lower energy consumption and associated costs. |
Solvent-Free and Microwave-Assisted Methodologies
The pursuit of green and sustainable chemistry has led to the development of synthetic methods that reduce or eliminate the use of volatile and often hazardous organic solvents. Solvent-free reactions, conducted by grinding solid reactants or heating a mixture of neat reactants, can lead to improved reaction rates and easier product purification.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique that often complements solvent-free conditions. arkat-usa.orgrasayanjournal.co.in Microwave irradiation provides rapid and uniform heating of the reaction mixture through the direct coupling of microwave energy with polar molecules. researchgate.net This technology offers several advantages over conventional heating methods, including dramatic reductions in reaction times (from hours to minutes), higher product yields, and cleaner reaction profiles with fewer byproducts. arkat-usa.orgrasayanjournal.co.in
In the context of synthesizing this compound, a microwave-assisted Suzuki-Miyaura cross-coupling reaction represents a plausible and efficient approach. nih.gov This reaction would involve coupling a benzyl halide with an arylboronic acid. The use of microwave heating can significantly accelerate this type of palladium-catalyzed reaction, and in some cases, it can be performed under solvent-free or minimal solvent conditions, further enhancing its environmental credentials. rasayanjournal.co.innih.gov For instance, the coupling of a suitable boronic acid and a benzyl bromide derivative could be achieved in minutes with high yield using microwave irradiation. nih.gov
| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages |
| Cross-Coupling | Conventional | Hours to Days | Well-established |
| Cross-Coupling | Microwave | Minutes | Rapid, High Yield, Cleaner Reactions |
Catalysis in Reaction Pathway Development
Catalysis is a cornerstone of modern organic synthesis, enabling the development of efficient and selective reaction pathways. For the construction of the C-C bond linking the two aromatic rings in this compound, palladium-catalyzed cross-coupling reactions are particularly powerful. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. nih.govnih.gov
A potential synthetic route to this compound via a Suzuki-Miyaura coupling is outlined below. This pathway involves the reaction of 2-formylphenylboronic acid with 3-methoxybenzyl bromide.
Proposed Reaction Scheme: Reactant 1: 2-Formylphenylboronic acid Reactant 2: 3-Methoxybenzyl bromide Catalyst: A palladium complex, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., JohnPhos). nih.gov Base: A carbonate base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). nih.govnih.gov Solvent: An organic solvent like dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and water. nih.govnih.gov
The catalytic cycle involves the oxidative addition of the benzyl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired diarylmethane product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. nih.govnih.gov This catalytic approach offers high functional group tolerance, making it suitable for complex molecules. nih.gov
Atom Economy and Synthetic Efficiency Considerations
A key principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they minimize the generation of waste. In contrast, substitution and elimination reactions often have lower atom economy due to the formation of stoichiometric byproducts.
Catalytic reactions, like the Suzuki-Miyaura coupling discussed above, are generally designed to be more atom-economical than classical stoichiometric reactions. For example, while the Suzuki-Miyaura reaction does produce salt byproducts from the base used, its efficiency in C-C bond formation is far superior to older methods that might require stoichiometric organometallic reagents, which generate significant amounts of waste. nih.gov
Let's consider the atom economy for the proposed Suzuki-Miyaura synthesis of this compound:
| Reactant | Formula | Molecular Weight ( g/mol ) |
| 2-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 |
| 3-Methoxybenzyl bromide | C₈H₉BrO | 201.06 |
| Total Reactant Mass | 351.00 | |
| Product | ||
| This compound | C₁₅H₁₄O₂ | 226.27 |
| Byproducts (e.g., from base) | KBr, B(OH)₃, etc. | Not included in main reactants |
Theoretical Atom Economy Calculation (ignoring base and catalyst byproducts for simplification, as is common in initial analysis): Atom Economy = (226.27 / 351.00) * 100 ≈ 64.5%
Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxybenzyl Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is the most reactive site in the molecule for many transformations due to the electrophilic nature of the carbonyl carbon and the acidity of its α-protons, although in this case there are no α-protons directly on the aldehyde group. Its reactivity is central to the synthetic utility of the compound. evitachem.com
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to attack by nucleophiles. bas.bg This reaction typically involves the nucleophile bonding to the electrophilic carbonyl carbon, which pushes the pi-electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. bas.bglookchem.com Subsequent protonation yields an alcohol. bas.bg
Aromatic aldehydes like 2-(3-methoxybenzyl)benzaldehyde are generally less reactive towards nucleophiles than their aliphatic counterparts because the electron-donating resonance effect of the benzene (B151609) ring reduces the electrophilicity of the carbonyl carbon.
Key nucleophilic addition reactions include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, RMgX) followed by an acidic workup produces secondary alcohols. ucla.edulibretexts.org For example, reacting this compound with methylmagnesium bromide would yield 1-(2-(3-methoxybenzyl)phenyl)ethanol. libretexts.orgmasterorganicchemistry.com
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form secondary alcohols after protonation.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically from a source like NaCN or KCN with acid, results in the formation of a cyanohydrin, 2-hydroxy-2-(2-(3-methoxybenzyl)phenyl)acetonitrile. lookchem.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Intermediate | Final Product |
|---|---|---|---|
| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Alkoxide | (2-(3-Methoxybenzyl)phenyl)methanol |
| Alkyl Anion | Methylmagnesium Bromide (CH₃MgBr) | Magnesium Alkoxide | 1-(2-(3-methoxybenzyl)phenyl)ethanol |
| Cyanide Ion | Potassium Cyanide (KCN) / Acid | Alkoxide | 2-Hydroxy-2-(2-(3-methoxybenzyl)phenyl)acetonitrile |
Oxidation and Reduction Pathways
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 2-(3-methoxybenzyl)benzoic acid. This transformation is a common reaction in organic synthesis. vaia.com A variety of oxidizing agents can be employed, including:
Potassium permanganate (B83412) (KMnO₄)
Potassium dichromate (K₂Cr₂O₇) in acidic conditions. chemguide.co.uk
Hydrogen peroxide (H₂O₂), often with a catalyst. mdpi.com
Sodium hypochlorite (B82951) (NaClO). researchgate.net
The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, N-heterocyclic carbene (NHC)-catalyzed aerobic oxidation is a milder method for converting aromatic aldehydes to carboxylic acids. mdpi.com
Reduction: Reduction of the aldehyde group yields the primary alcohol, (2-(3-methoxybenzyl)phenyl)methanol. This can be achieved with high selectivity using metal hydride reagents. libretexts.org Common reducing agents include:
Sodium borohydride (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones. It is often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.orgnih.gov
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also reduces aldehydes to primary alcohols. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a separate aqueous workup step. libretexts.org
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also be used, although this may also reduce other functional groups like alkenes or cleave the benzyl (B1604629) ether bond under harsh conditions. libretexts.org
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
Condensation reactions involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a small molecule, typically water.
Schiff Base Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, often under acidic catalysis, to yield the C=N double bond of the imine.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). mychemblog.comsphinxsai.com Examples of active methylene compounds include malononitrile (B47326), ethyl cyanoacetate, and diethyl malonate. bas.bgmychemblog.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.comsphinxsai.com The product is an α,β-unsaturated compound, formed by the elimination of water. mychemblog.com For example, reacting this compound with malononitrile would yield 2-(2-(3-methoxybenzyl)benzylidene)malononitrile.
Reactivity of the Aromatic Moieties
The molecule contains two distinct benzene rings, each with its own reactivity pattern towards electrophilic aromatic substitution, governed by the electronic effects of its substituents.
Electrophilic Aromatic Substitution Patterns on the Benzene Rings
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on an aromatic ring. msu.edu The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.
Ring A (Benzaldehyde Ring): This ring is substituted with an aldehyde group (-CHO) and a 2-(3-methoxybenzyl) group.
The aldehyde group is a powerful deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.comyoutube.com
The benzyl group is a weakly activating group and an ortho, para-director due to hyperconjugation and weak inductive effects.
The directing effects are competitive. However, the deactivating nature of the aldehyde group significantly reduces the nucleophilicity of this ring, making it less susceptible to EAS compared to the other ring. msu.edu If substitution does occur, it is likely to be directed by the more powerful activating group (the benzyl substituent) to the positions ortho or para to it, while the aldehyde directs meta. The substitution pattern can be complex, often resulting in a mixture of isomers.
Ring B (3-Methoxybenzyl Ring): This ring is substituted with a methoxy (B1213986) group (-OCH₃) and an alkyl group (the methylene bridge to Ring A).
The methoxy group is a strong activating group and an ortho, para-director. Its oxygen atom can donate a lone pair of electrons into the ring through resonance, greatly increasing the ring's electron density. issr.edu.khrutgers.edu
The alkyl group is a weak activating group and an ortho, para-director.
Both groups activate the ring and direct incoming electrophiles to the same positions (ortho and para to the methoxy group). Therefore, Ring B is significantly more activated towards EAS than Ring A. Electrophilic attack will preferentially occur on this ring at the positions ortho and para to the strongly activating methoxy group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Substitution on Ring B at positions 2, 4, or 6 | Ring B is highly activated by the ortho, para-directing methoxy and alkyl groups. issr.edu.khrutgers.edu |
| Halogenation | Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/FeCl₃) | Substitution on Ring B at positions 2, 4, or 6 | Ring B is the more nucleophilic ring, and substitution is directed by the activating groups. youtube.comissr.edu.kh |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | Substitution on Ring B, likely at the less hindered para-position (position 6) | The aldehyde group on Ring A is too deactivating for this reaction. msu.edu Ring B is activated. |
Transformations of the Methoxybenzyl Substructure
The 3-methoxybenzyl group is structurally similar to the p-methoxybenzyl (PMB) group, a common protecting group for alcohols and phenols in organic synthesis. oup.com This similarity suggests that the methoxybenzyl ether linkage within the molecule can undergo specific cleavage reactions.
The cleavage of benzyl ethers, particularly those activated by an electron-donating methoxy group, can be achieved under various conditions:
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN) can selectively cleave methoxybenzyl ethers in the presence of other functional groups, including simple benzyl ethers. nih.govorganic-chemistry.org This method is effective because the methoxy group stabilizes the cationic intermediate formed during the reaction.
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can be used to remove the methoxybenzyl group. oup.com However, this method is less selective and may affect other acid-sensitive parts of the molecule.
Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenation can cleave the C-O bond of the benzyl ether. This typically requires more forcing conditions than the reduction of the aldehyde and may not be selective.
These transformations effectively break the methylene bridge between the two aromatic rings, leading to the formation of separate phenol (B47542) and toluene (B28343) derivatives.
Stereochemical Aspects and Asymmetric Transformations
The stereochemistry of reactions involving this compound would be centered around the reactivity of its aldehyde functional group. As the molecule itself is achiral, stereochemical considerations arise when it reacts with chiral reagents or catalysts, or when its reactions lead to the formation of new chiral centers.
Asymmetric transformations involving aldehydes are a cornerstone of modern organic synthesis, allowing for the selective formation of one enantiomer of a chiral product. For a substrate like this compound, such transformations would typically involve the nucleophilic addition to the carbonyl group.
Hypothetical Asymmetric Reactions:
While specific examples for this compound are not readily found in the literature, we can consider well-established asymmetric reactions that are broadly applicable to benzaldehydes:
Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the aldehyde can be rendered asymmetric by using a chiral ligand. This would lead to the formation of a chiral secondary alcohol.
Asymmetric Aldol and Related Reactions: In the presence of a chiral catalyst (e.g., a proline derivative), this compound could react with a ketone or other enolate precursor to yield a chiral β-hydroxy carbonyl compound.
Asymmetric Reduction: The reduction of the aldehyde to the corresponding alcohol using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) would produce a chiral benzyl alcohol derivative.
The stereochemical outcome of these reactions (i.e., the enantiomeric excess, ee) would be highly dependent on the specific chiral catalyst or auxiliary employed, as well as the reaction conditions such as temperature and solvent.
For instance, in a hypothetical asymmetric addition of a nucleophile (Nu⁻) catalyzed by a generic chiral catalyst, the two possible enantiomeric products would be:
The relative energies of the transition states leading to the (R) and (S) products would determine the enantioselectivity of the reaction.
Without specific experimental data, a data table for asymmetric transformations of this compound cannot be constructed. However, research on analogous compounds such as o-anisaldehyde has shown that high stereoselectivity can be achieved in addition reactions. For example, the addition of organomagnesium iodides to kinetically resolved o-anisaldehyde(tricarbonyl)chromium complexes proceeds with complete stereoselectivity. researchgate.net
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not widely reported. However, general principles governing the reactivity of benzaldehydes can be applied.
The kinetics of reactions at the aldehyde group are influenced by both steric and electronic factors. The presence of the 2-(3-methoxybenzyl) group introduces significant steric bulk around the carbonyl carbon, which could potentially hinder the approach of nucleophiles, leading to slower reaction rates compared to less substituted benzaldehydes.
Electronically, the effect of the substituent is more complex. The benzyl group is generally considered to be weakly electron-donating, while the methoxy group on the benzyl ring has a more nuanced effect due to a combination of inductive and resonance effects.
General Kinetic Considerations for Benzaldehyde (B42025) Reactions:
Kinetic studies on the reactions of various substituted benzaldehydes have provided insights into reaction mechanisms. For instance, in the Wittig-Horner reaction, electron-withdrawing substituents on the benzaldehyde ring are known to accelerate the reaction rate. arkat-usa.org This suggests that the formation of the initial adduct is the rate-determining step, and a more electrophilic carbonyl carbon leads to a faster reaction.
A hypothetical kinetic study of a reaction of this compound, for example, a base-catalyzed condensation with an active methylene compound, would likely follow a multi-step mechanism. The rate law would depend on which step is rate-determining.
Thermodynamic Data:
Table of Thermodynamic Data for Related Compounds
| Compound | Formula | ΔsubH (kJ/mol) | T (K) | Reference |
| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 54.1 | 292.5 | nist.gov |
Note: This data is for a related isomer and not for this compound. It is provided for illustrative purposes only.
The thermodynamic stability of this compound would be influenced by factors such as intramolecular strain and resonance stabilization. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to estimate these thermodynamic properties. Such calculations have been used to investigate the reaction mechanisms and stability of products in reactions involving benzaldehyde derivatives. nih.gov
Spectroscopic and Advanced Structural Characterization of 2 3 Methoxybenzyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environments
A ¹H NMR spectrum for 2-(3-Methoxybenzyl)benzaldehyde would be expected to reveal distinct signals for each unique proton in the molecule. This would include signals for the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and the methoxybenzyl rings, the methylene (B1212753) bridge protons (-CH₂-), and the methoxy (B1213986) group protons (-OCH₃). The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet, multiplet), and integration value for each signal would provide critical information about the electronic environment and connectivity of the protons.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Characteristic signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons (both those with and without attached protons), the methylene bridge carbon, and the methoxy carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, APT, NOESY) for Connectivity and Spatial Relationships
Advanced 2D NMR techniques would be instrumental in assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, showing which protons are adjacent to each other through bonds.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the benzyl (B1604629) and benzaldehyde fragments.
APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) would help differentiate between CH, CH₂, and CH₃ groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the molecule's conformation.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorbances would include a strong C=O stretching vibration for the aldehyde, C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations within the aromatic rings, and C-O stretching vibrations for the methoxy group and the ether linkage if present.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. One would expect to observe strong signals for the aromatic ring breathing modes and other symmetric vibrations within the molecular structure.
A comprehensive spectroscopic analysis of this compound would require the acquisition of the experimental data outlined above. At present, such data does not appear to be available in the public scientific domain. The synthesis of this compound followed by a full suite of spectroscopic analyses would be necessary to generate the detailed research findings required for a complete scientific article on its characterization.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a chemical formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 226. The fragmentation of this compound is expected to proceed through several key pathways characteristic of benzyl and benzaldehyde compounds.
Expected Fragmentation Pathways:
Loss of a hydrogen radical (-H•): A peak at m/z 225 ([M-1]⁺) would arise from the loss of the aldehydic hydrogen, a common fragmentation for benzaldehydes.
Loss of a formyl radical (-CHO•): Cleavage of the aldehyde group would result in a significant peak at m/z 197 ([M-29]⁺).
Loss of a methoxy radical (-OCH₃•): A peak at m/z 195 ([M-31]⁺) could occur from the cleavage of the methoxy group.
Benzylic Cleavage: The bond between the two aromatic rings is susceptible to cleavage. This could lead to the formation of a tropylium (B1234903) ion or related structures. A prominent peak at m/z 121, corresponding to the [C₈H₉O]⁺ ion (methoxybenzyl cation), and a peak at m/z 105, corresponding to the [C₇H₅O]⁺ ion (benzoyl cation), would be anticipated.
Formation of the Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common fragment in the mass spectra of many aromatic compounds.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Formula of Fragment |
| 226 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₂]⁺ |
| 225 | [M-H]⁺ | [C₁₅H₁₃O₂]⁺ |
| 197 | [M-CHO]⁺ | [C₁₄H₁₃O]⁺ |
| 195 | [M-OCH₃]⁺ | [C₁₄H₁₁O]⁺ |
| 121 | Methoxybenzyl cation | [C₈H₉O]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
This table is predictive and based on the analysis of similar chemical structures. Actual experimental data may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions from the two aromatic rings and the carbonyl group.
The electronic spectrum would likely display characteristic bands associated with π → π* and n → π* transitions.
π → π Transitions:* These are typically high-intensity absorptions. For benzaldehyde, a strong π → π* transition is observed around 248 nm. orientjchem.org The extended conjugation and substitution in this compound would likely cause a bathochromic (red) shift, moving this peak to a longer wavelength, possibly in the 250-280 nm range.
n → π Transitions:* The non-bonding electrons of the carbonyl oxygen can be excited to an anti-bonding π* orbital. This transition is symmetry-forbidden and results in a weaker absorption band at a longer wavelength, typically observed for benzaldehydes around 280-320 nm.
The solvent used for analysis can influence the position of these peaks. Polar solvents can lead to shifts in the absorption maxima compared to non-polar solvents.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λmax) Range | Type of Electronic Transition | Associated Chromophore |
| 250 - 280 nm | π → π | Aromatic rings and Carbonyl group |
| 280 - 320 nm | n → π | Carbonyl group (C=O) |
This table is predictive and based on data for related compounds. The exact λmax values depend on the solvent and experimental conditions.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for predictions. The analysis would reveal:
Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the methoxy and aldehyde groups.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, influenced by intermolecular forces like hydrogen bonding (if any residual water is present) and van der Waals interactions.
Planarity: The degree of planarity of the benzaldehyde and methoxybenzyl ring systems.
Obtaining a crystal structure requires growing a suitable single crystal of the compound, which can be a challenging process.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized compound.
For this compound (C₁₅H₁₄O₂), the theoretical elemental composition can be calculated from its molecular weight (226.27 g/mol ).
Table 3: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 15 | 180.15 | 79.62% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.24% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.14% |
Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% margin of error.
Theoretical and Computational Studies on 2 3 Methoxybenzyl Benzaldehyde
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. For 2-(3-Methoxybenzyl)benzaldehyde, DFT calculations would identify the minimum energy conformation by exploring the potential energy surface, considering the rotational freedom around the single bonds connecting the two aromatic rings and the aldehyde group. mahendrapublications.com The final optimized structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. mahendrapublications.com
Once the geometry is optimized, DFT can elucidate the molecule's electronic structure. This includes calculating the distribution of electron density, which reveals how charge is spread across the molecule. Key electronic properties derived from these calculations include the molecular dipole moment and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). acadpubl.eunih.gov In substituted benzaldehydes, the oxygen atom of the carbonyl group typically represents a region of high negative potential. acadpubl.euxisdxjxsu.asia
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT for the wave function, which can lead to higher accuracy, albeit at a significantly greater computational cost. wikipedia.org
Ab initio calculations are valuable for benchmarking other methods and for systems where DFT might be less reliable. Studies on benzaldehyde (B42025) and its derivatives have employed ab initio calculations to investigate properties like hydrogen bonding and solvent effects, demonstrating their utility in providing excellent agreement with experimental spectroscopic data. researchgate.netnih.gov For this compound, high-level ab initio calculations could provide a very accurate description of its electronic states and intermolecular interaction potential.
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional.
A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results. Common examples include the Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). gaussian.com These are often augmented with:
Polarization functions (e.g., (d,p)) which allow for non-spherical electron distribution, crucial for describing chemical bonds. gaussian.com
Diffuse functions (e.g., + or aug-) which are important for describing anions, excited states, and weak intermolecular interactions. gaussian.com
The exchange-correlation (XC) functional is the component of DFT that approximates the complex quantum mechanical effects of electron exchange and correlation. uni-paderborn.de There is a vast "zoo" of functionals, each with its strengths and weaknesses. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are among the most popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that often provides reliable results for organic molecules. q-chem.comnih.gov Other functionals like PBE and M06-2X are also common. nih.gov
The selection of a functional and basis set is a compromise between desired accuracy and available computational resources. For molecules like substituted benzaldehydes, combinations such as B3LYP/6-311++G(d,p) have been shown to provide a good balance and are frequently used in the literature. acadpubl.euxisdxjxsu.asiaijeijournal.comrasayanjournal.co.in
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of how electrons are distributed in orbitals and how this distribution influences chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). malayajournal.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.govresearchgate.net
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. ajchem-a.com These indices provide a quantitative basis for comparing the reactivity of different molecules.
Ionization Potential (I) : The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A) : The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ) : The power of an atom to attract electrons to itself. (χ = (I+A)/2)
Chemical Hardness (η) : A measure of resistance to charge transfer. (η = (I-A)/2)
Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1/η)
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. (ω = μ²/2η, where μ is the chemical potential, -χ)
The following table presents representative quantum chemical parameters calculated for a related substituted benzaldehyde, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, using the B3LYP/6-311++G(d,p) level of theory, to illustrate the type of data obtained from such analyses. acadpubl.eumalayajournal.org
| Parameter | Value | Unit |
| EHOMO | -6.514 | eV |
| ELUMO | -2.696 | eV |
| HOMO-LUMO Gap (ΔE) | 3.818 | eV |
| Ionization Potential (I) | 6.514 | eV |
| Electron Affinity (A) | 2.696 | eV |
| Electronegativity (χ) | 4.605 | eV |
| Chemical Hardness (η) | 1.909 | eV |
| Chemical Softness (S) | 0.524 | eV⁻¹ |
| Electrophilicity Index (ω) | 5.556 | eV |
This interactive table contains data for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde as a representative example.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a cornerstone of modern organic chemistry that simplifies the prediction of reaction outcomes. wikipedia.orgnumberanalytics.com The theory posits that the course of many chemical reactions is determined by the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.org
For this compound, FMO theory would be used to predict its behavior in various reactions.
Electrophilic Reactions : The location of the HOMO would indicate the sites most susceptible to attack by an electrophile. The electron-donating methoxy (B1213986) group and the benzyl (B1604629) linkage would influence the electron density on the aromatic rings, affecting the position of the HOMO.
Nucleophilic Reactions : The location of the LUMO, typically centered on the electron-deficient carbonyl carbon of the aldehyde group, would identify the primary site for nucleophilic attack. researchgate.net
Pericyclic Reactions : In reactions like cycloadditions (e.g., Diels-Alder), the symmetry and energy of the FMOs are crucial for determining whether a reaction is allowed and for predicting its stereochemical and regiochemical outcome. wikipedia.orgnumberanalytics.com
By analyzing the spatial distribution and energy levels of the HOMO and LUMO of this compound, chemists can make informed predictions about its reactivity, regioselectivity, and the most probable pathways for its chemical transformations. numberanalytics.com For instance, in electrophilic aromatic substitution, FMO analysis can help explain why substituents direct incoming electrophiles to specific positions on the benzene (B151609) ring. mdpi.com
Electron Density and Electrostatic Potential Analysis
The distribution of electrons within a molecule is fundamental to its chemical reactivity and physical properties. For this compound, computational methods provide a powerful lens to visualize and quantify this distribution, offering insights into its behavior.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. uni-muenchen.de In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas of high electron density that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, denote electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral or near-zero potential. researchgate.net
For aromatic aldehydes like this compound, the aldehyde group (-CHO) is an electron-withdrawing group. This property reduces the electron density of the benzene ring through resonance, creating a partial positive charge on the carbon atom of the aldehyde group. vaia.com The oxygen atom of the carbonyl group, being highly electronegative, concentrates electron density, making it a site of negative electrostatic potential. vaia.com The methoxy group (-OCH3) on the benzyl ring is an electron-donating group, which increases the electron density on its attached phenyl ring. evitachem.com
In a related molecule, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, MEP analysis revealed that negative potential regions, prone to electrophilic attack, were located around the chlorine atom. mdpi.com For 3-methoxy flavone (B191248) derivatives, a correlation was found between their anti-picornavirus activity and the presence of negative MEP values near the 3-methoxy group and another substituent. nih.gov These examples highlight how MEP maps can elucidate the reactive behavior of complex molecules containing methoxy and aldehyde functionalities.
| Color | Electrostatic Potential | Interpretation |
|---|---|---|
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.net |
| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.net |
| Green | Neutral | Region of near-zero potential. researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This technique provides a quantitative description of bonding interactions, charge transfer, and the stabilizing effects of electron delocalization within a molecule. researchgate.net
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and a greater degree of stabilization. researchgate.net These interactions typically involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de
For instance, in a study of a different molecule, interactions such as LP(1)→π* and σ→σ* were found to contribute significantly to its stability, with total stabilization energies of 8.16 kcal/mol and 18.03 kcal/mol, respectively. researchgate.net The NBO method can also describe the composition of bonds, such as a polar σ(C-O) bond being composed of specific percentages of atomic hybrids from the constituent carbon and oxygen atoms. uni-muenchen.de
In the context of this compound, NBO analysis would be expected to reveal significant delocalization interactions between the two aromatic rings and the methylene (B1212753) bridge, as well as the electronic influence of the methoxy and aldehyde substituents.
| Term | Description |
|---|---|
| Natural Bond Orbital (NBO) | Localized orbitals corresponding to Lewis structures (bonds and lone pairs). wisc.edu |
| Donor-Acceptor Interaction | Electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. uni-muenchen.de |
| E(2) | Second-order perturbation energy, which quantifies the strength of a donor-acceptor interaction. researchgate.net |
Non-Covalent Interaction (NCI) Analysis and Related Methodologies
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and packing of molecules in condensed phases. fgcu.edu NCI analysis is a computational tool that helps to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and π-stacking. nih.gov
In a study of two polymorphs of a benzoxadiazole derivative, NCI analysis and Hirshfeld surface analysis were used to identify the key interactions, including π-hole interactions with a nitro group and carbonyl interactions, that led to the formation of the different crystal structures. fgcu.edu Similarly, for 4-ethoxy-3-methoxy benzaldehyde, these methods were employed to analyze C-H···O intermolecular interactions. tandfonline.com For this compound, NCI analysis could provide valuable insights into how the molecule self-assembles and interacts with other molecules.
Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) Analyses
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual representation of electron localization in a molecule. mdpi.com They are useful for identifying regions corresponding to covalent bonds, lone pairs, and atomic cores. tandfonline.com Both ELF and LOL are derived from the kinetic energy density, but ELF is based on electron pair density while LOL highlights the gradient of localized orbitals. mdpi.com
Reduced Density Gradient (RDG) analysis is another method used to visualize and characterize non-covalent interactions. tandfonline.com It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the identification and classification of different types of non-covalent interactions.
In a study of 4-ethoxy-3-methoxy benzaldehyde, ELF, LOL, and RDG analyses were performed to understand its electronic structure and intermolecular interactions. tandfonline.com These methods provide a detailed picture of the chemical bonding and non-covalent forces within and between molecules.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atoms and the bonds between them based on the topology of the electron density. nih.gov This method allows for a rigorous and quantitative analysis of chemical bonding and intermolecular interactions. By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds (e.g., shared-shell vs. closed-shell interactions) and quantify their properties.
In a study of diphenyldiselenide and diphenylselenide cocrystals, QTAIM was used in conjunction with other computational methods to investigate Se···I chalcogen bonds and halogen bonds. nih.gov This highlights the power of QTAIM in elucidating the nature of complex non-covalent interactions.
Spectroscopic Parameter Prediction and Validation
Computational chemistry plays a vital role in predicting and validating spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its vibrational and electronic properties.
Density Functional Theory (DFT) is a widely used method for these calculations. ijeijournal.com For example, in the study of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, the experimental ¹H and ¹³C NMR spectra were successfully compared with theoretical spectra obtained using DFT, showing a perfect match. mdpi.com
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure. ijeijournal.com Theoretical calculations of vibrational frequencies, IR intensities, and Raman scattering activities can aid in the assignment of experimental spectral bands. For instance, in the study of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a complete vibrational analysis. ijeijournal.com
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a leading approach for calculating magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgmdpi.com This method is frequently implemented within a Density Functional Theory (DFT) framework. rsc.org
To perform such a calculation for this compound, the following procedure would be typical:
Geometry Optimization: The molecule's 3D structure would first be optimized to find its lowest energy conformation. This is commonly done using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method would be applied to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). conicet.gov.ar
Chemical Shift Calculation: The final chemical shifts (δ) are typically determined by referencing the calculated isotropic shielding values (σ) of the target molecule's nuclei to the shielding values of a standard reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. conicet.gov.ar
The accuracy of these predictions allows for the confident assignment of experimental NMR signals and can be crucial in distinguishing between isomers or different conformational states of a molecule. rsc.org For complex molecules, multi-standard approaches may be used to improve accuracy for different types of carbon atoms (e.g., sp² vs. sp³). conicet.gov.ar
Theoretical Vibrational Frequency Analysis (FT-IR, Raman)
Theoretical vibrational analysis is used to predict the Infrared (IR) and Raman spectra of a molecule, aiding in the assignment of experimental spectral bands to specific molecular vibrations. These calculations are typically performed using DFT after an initial geometry optimization to ensure the structure corresponds to a true energy minimum (confirmed by the absence of imaginary frequencies). mdpi.comresearchgate.net
For this compound, the process would involve:
Frequency Calculation: Following geometry optimization at a level like B3LYP/6-311G(d), a frequency calculation would be run. researchgate.net This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.
Spectral Simulation: The calculated data is used to generate theoretical FT-IR and FT-Raman spectra. researchgate.net
Vibrational Mode Assignment: The calculated frequencies are correlated with the observed experimental bands. A detailed assignment is often facilitated by analyzing the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. nih.gov
Studies on similar molecules like 2-methoxybenzaldehyde (B41997) and 2,4,5-trimethoxybenzaldehyde (B179766) have shown excellent agreement between DFT-calculated and experimental spectra, allowing for confident vibrational assignments. researchgate.netnih.gov These analyses can identify characteristic vibrations, such as the C=O stretching of the aldehyde group and various C-H and C-C stretching and bending modes of the aromatic rings. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
To understand the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. mdpi.comresearchgate.net It calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). researchgate.net
The computational workflow for this compound would be:
Ground-State Optimization: An accurate geometry optimization of the ground electronic state is performed, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p). researchgate.net The effect of a solvent can be included using a model like the Polarizable Continuum Model (PCM). mdpi.com
Excited-State Calculation: A TD-DFT calculation is then performed on the optimized structure to compute the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net
Spectrum Generation: The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which can be plotted to generate a theoretical UV-Vis spectrum. nih.gov
This analysis also provides insights into the nature of the electronic transitions by examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, including conformational changes. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound explores different shapes and orientations over time.
A typical MD study would involve:
System Setup: The molecule is placed in a simulation box, often with an explicit solvent (like water), to mimic experimental conditions.
Force Field Application: A force field (a set of parameters describing the potential energy of the atoms) is assigned to the molecule.
Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are recorded at regular intervals, creating a trajectory.
Analysis: The trajectory is then analyzed to understand the molecule's conformational dynamics, identify the most stable or populated conformations, and study intramolecular interactions like hydrogen bonds. researchgate.net
For a flexible molecule like this compound, MD simulations could provide crucial insights into the rotational freedom around the methylene bridge connecting the two phenyl rings and help identify the most probable orientations of the methoxy and aldehyde groups.
Investigation of Transition States and Reaction Mechanisms
Computational chemistry is instrumental in mapping out reaction pathways and identifying the structures of transition states (TS), which are the high-energy species that exist at the peak of a reaction's energy profile. rsc.org Finding a transition state is key to calculating the activation energy barrier of a reaction.
For a potential reaction involving this compound, the investigation would proceed as follows:
Proposing a Mechanism: A plausible reaction mechanism is first hypothesized.
Locating Stationary Points: Computational methods are used to find the minimum energy structures of the reactants, products, and any intermediates.
Transition State Search: Specialized algorithms are employed to locate the transition state structure connecting reactants to products. This involves finding a first-order saddle point on the potential energy surface.
Frequency Analysis: A vibrational frequency calculation is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scipost.org
Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the found transition state correctly connects the desired reactant and product minima.
This type of analysis could be used to study, for example, the oxidation of the aldehyde group or nucleophilic addition reactions, providing fundamental insights into the compound's reactivity. rsc.org
Applications of 2 3 Methoxybenzyl Benzaldehyde in Advanced Organic Synthesis
Role as a Versatile Building Block and Synthetic Intermediate
2-(3-Methoxybenzyl)benzaldehyde serves as a key intermediate in the synthesis of more complex and biologically active molecules. evitachem.com The compound's utility as a building block is rooted in its distinct reactive sites. The aldehyde group (-CHO) is a primary site for a multitude of chemical transformations, while the two phenyl rings and the methoxy (B1213986) group offer further points for synthetic elaboration.
The aldehyde functionality is electrophilic and can readily undergo nucleophilic attack. This allows for standard aldehyde transformations, including:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-methoxybenzyl)benzoic acid.
Reduction: The aldehyde can be reduced to form the primary alcohol, (2-(3-methoxybenzyl)phenyl)methanol.
Condensation Reactions: It readily reacts with primary amines to yield Schiff bases (imines), a reaction that serves as a gateway to numerous heterocyclic systems. evitachem.com
The electron-donating nature of the methoxy group (-OCH₃) on one of the phenyl rings influences the electronic properties of the molecule, which can affect its reactivity and binding affinity in biological systems. evitachem.comevitachem.com This combination of a reactive aldehyde and a modifiable bi-aryl backbone establishes this compound as a versatile precursor in both pharmaceutical development and materials science research. evitachem.comevitachem.com
Precursor for Complex Polycyclic and Heterocyclic Systems
The structure of this compound is well-suited for the construction of fused ring systems, which are common scaffolds in medicinally important compounds. organic-chemistry.orgrsc.org Its aldehyde group acts as an electrophilic trigger for cyclization and condensation reactions, leading to a variety of polycyclic and heterocyclic structures.
Pyrimido[1,2-a]benzimidazoles are a class of fused heterocycles with recognized pharmacological potential. nih.gov The synthesis of this scaffold often involves the reaction of 2-aminobenzimidazole (B67599) with various carbonyl-containing compounds or through multicomponent reactions. A common and powerful strategy is the three-component reaction of 2-aminobenzimidazole, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone or cyclohexane-1,3-dione). nih.gov
While specific literature detailing the use of this compound in this reaction is not available, its nature as an aromatic aldehyde makes it a suitable candidate for such multicomponent reactions. This would lead to the formation of a pyrimido[1,2-a]benzimidazole (B3050247) core bearing the 2-(3-methoxybenzyl) substituent, demonstrating its potential in generating complex fused heterocyclic systems. Other related syntheses involve the reaction of 2-aminobenzimidazoles with reagents like β-bromo-α,β-unsaturated aldehydes or through copper-catalyzed multicomponent reactions with alkynes, highlighting various pathways where an aldehyde precursor is key. nih.govresearchgate.net
The formation of an imine, or Schiff base, is a fundamental reaction of aldehydes. It involves the condensation of an aldehyde with a primary amine, proceeding through a carbinolamine intermediate followed by the elimination of water to form a carbon-nitrogen double bond (azomethine group). jmchemsci.comfrontiersin.org This reaction is typically reversible and can be acid-catalyzed. jmchemsci.com
This compound readily undergoes this transformation, reacting with various primary amines to form the corresponding Schiff bases. evitachem.com This derivatization is a crucial step in the synthesis of many nitrogen-containing heterocycles and serves as a method to install the 2-(3-methoxybenzyl)phenyl moiety onto other molecules. The resulting imines are themselves important intermediates for further synthetic steps, including reduction to secondary amines or participation in cycloaddition reactions. researchgate.net
General Reaction for Schiff Base Formation:
R-NH₂ + OHC-Ar → R-N=CH-Ar + H₂O
(Primary Amine + this compound → Schiff Base + Water)
The benzothiazole (B30560) ring is a privileged scaffold found in numerous biologically active compounds. A primary and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction between an aromatic aldehyde and 2-aminothiophenol (B119425). derpharmachemica.comnih.gov The reaction mechanism involves an initial nucleophilic attack by the amino group on the aldehyde's carbonyl carbon, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic benzothiazole ring system. analis.com.my
Various catalysts and conditions have been developed to promote this reaction, including solvent-free ultrasonic irradiation, which offers a green and rapid synthetic route. analis.com.my As a substituted aromatic aldehyde, this compound is a suitable substrate for this reaction, which would produce 2-[2-(3-methoxybenzyl)phenyl]benzothiazole. This application demonstrates the utility of the title compound in accessing important sulfur-and-nitrogen-containing heterocyclic structures. google.com
General Reaction Scheme for Benzothiazole Synthesis:
Figure 1: General synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.
Pyrrole (B145914) and its derivatives are fundamental heterocyclic compounds that form the core of many natural products and pharmaceuticals, exhibiting a wide range of biological activities. nih.gov The synthesis of functionalized pyrroles is a significant goal in organic chemistry, with multicomponent reactions (MCRs) being a particularly efficient strategy. nih.gov
Several MCRs for pyrrole synthesis utilize an aldehyde as one of the key components. For example, certain methods involve the reaction of an aldehyde, an amine, and a β-ketoester. Although a specific application of this compound for pyrrole construction has not been explicitly documented, its aldehyde functionality makes it a potential candidate for such multicomponent strategies. Its incorporation would lead to highly substituted pyrrole rings bearing the bulky and electronically modified 2-(3-methoxybenzyl)phenyl group, thereby enabling the creation of novel and structurally complex pyrrole derivatives.
Synthesis of Functionally Diverse Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov These studies require the synthesis of a library of chemically related analogues where specific parts of the molecule are systematically modified.
This compound is an excellent platform for generating such libraries of functionally diverse analogues for SAR studies. The molecule possesses multiple sites for chemical modification:
The Aldehyde Group: Can be converted into other functional groups (e.g., amines, alcohols, nitriles) or used to link the scaffold to other molecular fragments.
The Methoxy Group: Its position can be changed (e.g., to the 2- or 4-position), or it can be replaced by other substituents (e.g., hydroxyl, halogen, alkyl groups) to probe the effects of electronic and steric properties.
The Aromatic Rings: Substituents can be introduced onto either of the two phenyl rings to explore how different substitution patterns affect activity.
Studies on related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have shown that modifications to the methoxybenzyl ring system can significantly impact potency and selectivity against biological targets like enzymes. nih.gov By systematically creating analogues of this compound, researchers can investigate how these structural changes influence a compound's pharmacological profile, leading to the optimization of lead compounds in drug discovery.
Design and Synthesis of Ligands for Metal Complexes
The molecular architecture of this compound, featuring a reactive aldehyde group and two aromatic rings, presents a versatile platform for the design and synthesis of novel ligands for metal complexes. While direct research on ligands derived specifically from this compound is not extensively documented, its structural similarity to other benzaldehyde (B42025) and diarylmethane derivatives allows for a well-grounded projection of its potential in coordination chemistry. The primary route to ligand formation involves the transformation of the aldehyde functional group into a coordinating moiety, most commonly an imine, through Schiff base condensation.
Schiff Base Ligand Synthesis
The most direct and widely employed method for converting aldehydes into ligands is through Schiff base condensation with primary amines. This reaction creates an azomethine or imine group (-C=N-), where the nitrogen atom can act as a donor to a metal center. jmchemsci.commdpi.comresearchgate.net The general synthesis involves the reaction of the aldehyde with a suitable amine, often in an alcohol solvent and sometimes with acid or base catalysis, to facilitate the dehydration process. researchgate.netmocedes.org
For this compound, this can be envisioned with various amines to create bidentate, tridentate, or polydentate ligands. For instance, reaction with a simple amine would yield a monodentate ligand, which is less common in stable complex formation. More typically, amines containing additional donor atoms are used.
Bidentate and Polydentate Ligand Design
The synthesis of more stable metal complexes typically utilizes polydentate ligands, which bind to the metal ion at multiple points, a phenomenon known as the chelate effect. mtct.ac.in
Bidentate (N,N) Ligands: Reaction of this compound with diamines like ethylenediamine (B42938) can lead to the formation of N,N'-bidentate ligands. Depending on the stoichiometry, either a monocondensed or a dicondensed product can be formed. mocedes.orgnih.gov In a 1:1 molar ratio, a monocondensed ligand with a remaining primary amine group can be synthesized, which itself can be a tridentate ligand. nih.gov A 2:1 ratio of the aldehyde to the diamine would result in a symmetrical N,N'-disubstituted ligand. mocedes.org
Tridentate (N,N,O) and (O,N,S) Ligands: The use of amino-phenols or amino-thiols as the amine source can introduce additional oxygen or sulfur donor atoms. For example, condensation with 2-aminophenol (B121084) would yield a Schiff base capable of (N,O) chelation. Similarly, reaction with hydrazides, such as benzoylhydrazide, followed by complexation can lead to ligands that coordinate through the imine nitrogen and the enolic oxygen of the hydrazone form. laujet.com Thiosemicarbazide can be used to synthesize ligands that coordinate through the imine nitrogen and the thiolate sulfur. medjchem.comresearchgate.net
Synthesis of Metal Complexes
Once the Schiff base ligand is synthesized, it can be reacted with a variety of metal salts to form the corresponding metal complex. The general procedure involves mixing the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent, often with heating under reflux to drive the reaction to completion. mdpi.comresearchgate.net The resulting metal complexes precipitate from the solution upon cooling or removal of the solvent and can be purified by recrystallization. laujet.com
The geometry of the resulting metal complex is influenced by several factors, including the coordination number and preferred geometry of the metal ion, the denticity of the ligand, and the steric bulk of the ligand. For example, with bidentate Schiff base ligands, square planar or tetrahedral geometries are common for metals like Cu(II) and Ni(II), while octahedral geometries are often observed when two tridentate ligands coordinate to a single metal center or when solvent molecules or other co-ligands are also coordinated. jmchemsci.comajgreenchem.com
Illustrative Synthetic Data for Analogous Systems
While specific data for this compound is not available, the tables below present representative data for the synthesis of Schiff base ligands and their metal complexes from analogous benzaldehyde derivatives. This data illustrates the common reactants, reaction conditions, and types of complexes formed, which can be extrapolated to the potential chemistry of this compound.
Table 1: Synthesis of Schiff Base Ligands from Benzaldehyde Derivatives
| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product (Ligand) | Reference |
| Benzaldehyde | m-Nitroaniline | Ethanol | Reflux with acetic acid | Benzaldehyde and m-nitroaniline Schiff base | researchgate.net |
| 2-Hydroxybenzaldehyde | (Z)-3-Hydrazineylideneindolin-2-one | Not specified | Condensation | (Z)-3((E)-2-Hydroxybenzylidene) hydrazineylidene) indolin-2-one | jmchemsci.com |
| 3,4-Dihydroxybenzaldehyde | Ethylenediamine | Not specified | Condensation | N,N′-bis(3,4-dihydroxybenzylidene)ethan-1,2-diamine | nih.gov |
| 4-Methoxybenzaldehyde | Ethylenediamine | Ethanol | Reflux with NaOH | N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | mocedes.org |
| 2,5-Dimethoxybenzaldehyde | Thiosemicarbazide | Not specified | Condensation | 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide | medjchem.comresearchgate.net |
Table 2: Synthesis of Metal Complexes from Schiff Base Ligands
| Ligand | Metal Salt | Solvent | Conditions | Complex | Proposed Geometry | Reference |
| Benzaldehyde and m-nitroaniline Schiff base | NiCl₂, CuCl₂, CoCl₂ | Not specified | Not specified | [M(L)₂Cl₂] | Not specified | researchgate.net |
| (Z)-3((E)-2-Hydroxybenzylidene) hydrazineylidene) indolin-2-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) salts | Not specified | Not specified | [M(L)(H₂O)₂] | Octahedral | jmchemsci.com |
| 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide | Co(II), Ni(II), Cu(II) salts | Not specified | Not specified | [M(L)₂] | Not specified | medjchem.comresearchgate.net |
| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | CoCl₂, NiCl₂, HgCl₂ | Not specified | Not specified | [M(L)₂Cl₂]·nH₂O | Octahedral | mocedes.org |
The design of ligands from this compound offers a promising avenue for the development of novel metal complexes with tailored electronic and steric properties, suitable for applications in catalysis, materials science, and medicinal chemistry. The established synthetic routes for analogous benzaldehyde derivatives provide a solid foundation for exploring the coordination chemistry of this versatile diarylmethane compound.
Future Directions in 2 3 Methoxybenzyl Benzaldehyde Research
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For a molecule like 2-(3-methoxybenzyl)benzaldehyde, research into sustainable synthesis is a key starting point.
Traditional synthetic methods for similar diaryl structures often rely on multi-step sequences that may involve Friedel-Crafts type reactions or cross-coupling strategies. While effective, these can generate significant waste and use harsh reagents. Future research should focus on atom-economical and greener alternatives. A promising approach could be the direct oxidation of the corresponding alcohol, 2-(3-methoxybenzyl)benzyl alcohol. Drawing parallels from a patented green synthesis of 3-methoxybenzaldehyde (B106831), a future route for this compound could involve using an inexpensive and low-toxicity oxidant like nitric acid with water as the solvent, which dramatically improves the environmental profile of the synthesis. evitachem.comgoogle.com
Further advancements could explore catalytic methods using earth-abundant metals or even metal-free conditions. frontiersin.org The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also significantly reduce reaction times and energy consumption.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Potential Reagents/Conditions | Advantages | Disadvantages/Research Focus |
|---|---|---|---|
| Classical Synthesis | Friedel-Crafts Acylation/Alkylation followed by functional group manipulation | Established and versatile methodology. | Often requires stoichiometric strong Lewis acids (e.g., AlCl₃), generates hazardous waste. |
| Oxidation of Alcohol | 2-(3-methoxybenzyl)benzyl alcohol, Nitric Acid, Water | Environmentally friendly (uses water as solvent), simple, low cost. google.com | Optimization of reaction conditions and yield for this specific substrate would be required. |
| Catalytic Oxidation | Air or H₂O₂ as oxidant, transition metal catalyst (e.g., Fe, Cu) | Highly atom-economical, uses green oxidants. | Catalyst design for high selectivity and prevention of over-oxidation to carboxylic acid. |
| Microwave-Assisted Synthesis | Applicable to various routes (e.g., coupling, oxidation) | Rapid heating, reduced reaction times, often improved yields. frontiersin.org | Scale-up challenges, requires specialized equipment. |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of transformations. For this compound, beyond standard oxidation to the carboxylic acid or reduction to the alcohol, there lies a rich field of unexplored reactivity.
Future work should investigate the participation of this aldehyde in multicomponent reactions (MCRs). MCRs, such as the Biginelli or Hantzsch reactions, are highly efficient processes that can build molecular complexity in a single step. frontiersin.org The unique steric and electronic properties conferred by the 3-methoxybenzyl substituent could lead to novel scaffolds with interesting biological or material properties.
Furthermore, the application of modern catalytic methods represents a significant research opportunity. This includes transition-metal-catalyzed C-H activation, where the aldehyde could direct the functionalization of one of its aromatic rings, or asymmetric catalysis to generate chiral products. The development of organocatalytic transformations, which avoid the use of metals entirely, is another key area for sustainable chemistry. frontiersin.org
Table 2: Potential Catalytic Transformations for Future Research
| Reaction Type | Catalyst Example | Potential Product/Significance |
|---|---|---|
| Asymmetric Aldol Reaction | Proline or its derivatives (Organocatalyst) | Synthesis of chiral β-hydroxy aldehydes, key building blocks for pharmaceuticals. |
| Wittig/Horner-Wadsworth-Emmons | Phosphonium ylides/Phosphonate carbanions | Formation of C=C double bonds for polymer synthesis or as intermediates. |
| Reductive Amination | Metal catalyst (e.g., Pd/C, Ni) + H₂ or hydride source | Synthesis of secondary and tertiary amines with potential biological activity. |
| Benzoin Condensation | N-Heterocyclic Carbenes (NHCs) | Dimerization to form α-hydroxy ketones, versatile synthetic intermediates. |
Advanced Computational Modeling for Predictive Synthesis and Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources. For this compound, a thorough computational investigation could reveal deep insights into its behavior.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's preferred three-dimensional conformation, bond lengths, angles, and electronic structure. mdpi.com This information is crucial for understanding the steric hindrance around the aldehyde group and the electronic influence of the methoxy (B1213986) substituent.
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's reactivity towards nucleophiles and electrophiles. mdpi.com This can help rationalize its behavior in reactions and guide the design of new transformations. Furthermore, molecular docking simulations could predict how this molecule or its derivatives might interact with biological targets like enzymes, providing a rationale for its potential use in medicinal chemistry. nih.govmdpi.com
Table 3: Application of Computational Methods in Future Research
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Determine ground state geometry and electronic properties. | Accurate 3D structure, charge distribution, and dipole moment. mdpi.com |
| HOMO-LUMO Analysis (FMO) | Predict sites of electrophilic and nucleophilic attack. | A map of chemical reactivity, guiding the design of new reactions. mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulate the molecule's behavior in different solvent environments. | Understanding of conformational flexibility and solvent effects. |
| Molecular Docking | Predict binding affinity and mode with biological macromolecules. | Identification of potential protein targets and rationalization of biological activity. nih.govmdpi.com |
Integration into Supramolecular Chemistry and Materials Science Applications
The structure of this compound makes it an attractive building block, or tecton, for the construction of larger, functional supramolecular assemblies and advanced materials. evitachem.com The aldehyde group provides a convenient handle for covalent bond formation, while the two phenyl rings and the methoxy group can participate in non-covalent interactions like π-π stacking and hydrogen bonding, which are crucial for directing the self-assembly of molecules.
A significant future direction is its use in the synthesis of Schiff bases. The condensation of the aldehyde with various amines can produce a vast library of imine-containing molecules. researchgate.netmdpi.com These products can function as ligands for creating metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. The non-planar, flexible nature of the 2-(3-methoxybenzyl) group could frustrate close packing, potentially leading to materials with interesting porous or photophysical properties.
Another area of exploration is in polymer chemistry. The aldehyde group can be used to synthesize novel polymers through reactions like polycondensation. The resulting materials, incorporating the bulky and polar methoxybenzyl group, could exhibit unique thermal, mechanical, or optical properties.
Table 4: Potential Applications in Materials and Supramolecular Chemistry
| Application Area | Synthetic Strategy | Potential Properties/Function |
|---|---|---|
| Liquid Crystals | Conversion to Schiff base or chalcone (B49325) derivatives. | Materials for display technologies, sensing. |
| Metal-Organic Frameworks (MOFs) | Use as or conversion to a multitopic ligand (e.g., dicarboxylic acid). | Porous materials for gas storage, separation, or catalysis. |
| Fluorescent Sensors | Derivatization to form a fluorophore (e.g., via condensation). | Selective detection of metal ions or small molecules. |
| Functional Polymers | Incorporation into a polymer backbone via polycondensation. | Polymers with high refractive index, specific thermal stability, or gas permeability. |
Q & A
Q. What are the optimal synthetic routes for 2-(3-Methoxybenzyl)benzaldehyde?
The compound can be synthesized via oxidation of 2-(3-methoxybenzyl)benzyl alcohol using pyridinium chlorochromate (PCC) and Celite in anhydrous dichloromethane (CHCl). This method yields this compound as a pale yellow oil with 81% efficiency. Key steps include refluxing under nitrogen, filtration through a Celite pad, and solvent removal under reduced pressure . Alternative routes may involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling for structural diversification.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm. Aromatic protons exhibit splitting patterns between δ 6.7–7.5 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 240.2 [M] confirm the molecular formula CHO .
- FT-IR : A strong carbonyl stretch (C=O) near 1700 cm and methoxy C-O vibrations at 1250 cm are diagnostic .
Q. What storage conditions ensure stability of this compound?
Store in airtight amber glass vials under inert gas (e.g., argon) at 2–8°C. Avoid exposure to light, moisture, and strong oxidizers. For long-term stability, use stabilizing agents like BHT (0.01–0.1% w/w) to prevent autoxidation .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity in drug discovery applications?
Introducing electron-withdrawing groups (e.g., fluorine at C5) on the benzaldehyde ring increases electrophilicity, improving interactions with biological targets like ATP-binding cassette transporters. For example, fluorinated analogues show enhanced modulation of breast cancer resistance protein (BCRP/ABCG2) . Alternatively, replacing the methoxy group with bulkier substituents (e.g., trifluoromethoxy) can improve metabolic stability .
Q. What strategies resolve solubility contradictions in polar vs. nonpolar solvents?
Use Hansen solubility parameters (HSP) to predict solvent compatibility. Experimentally, dissolve 50 mg of the compound in 10 mL of solvents (e.g., DMSO, EtOAc) at 25°C under sonication. Compare cloud points with HSP predictions to identify optimal systems. For example, logP values (2.8 ± 0.2) suggest moderate lipophilicity, favoring solubility in dichloromethane or THF .
Q. How to address discrepancies in reported reaction yields during scale-up?
Conduct Design of Experiments (DoE) to optimize parameters:
- Catalyst loading (e.g., 5–15 mol% Pd for cross-coupling).
- Temperature (60–100°C for oxidation reactions).
- Reaction time (4–12 hrs). Statistical analysis (e.g., ANOVA) identifies critical factors. For PCC-mediated oxidation, increasing Celite surface area improves yield reproducibility .
Q. What chromatographic methods separate this compound from by-products?
Use reverse-phase HPLC with a C18 column (150 × 4.6 mm, 3.5 µm) and gradient elution:
Q. How to validate interactions with biological targets using computational modeling?
Perform molecular docking (AutoDock Vina) with the BCRP transporter (PDB: 5NJ4). Parameterize the force field for the methoxybenzyl moiety and calculate binding energies (ΔG). Compare with experimental IC values from fluorescence-based efflux assays. A ΔG ≤ −8 kcal/mol correlates with potent inhibition .
Methodological Notes
- Contradiction Management : If NMR data conflicts (e.g., shift differences > 0.3 ppm), verify sample purity via HPLC and calibrate instruments using TMS or internal standards .
- Safety Protocols : Use nitrile gloves, chemical-resistant lab coats, and fume hoods. For spills, neutralize with sodium bisulfite before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
